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Compound of Interest

Compound Name:
Methyl 2-(4-

bromophenoxy)acetate

CAS No.: 4841-23-0

Cat. No.: B3022657

Get Quote

Executive Summary & Compound Profile
Target Analyte: Methyl 2-(4-bromophenoxy)acetate CAS: 4841-23-0 Formula: C

H

BrO

Molecular Weight: 245.07 g/mol (Average)[1]

This guide provides a rigorous protocol for the identification and structural validation of Methyl
2-(4-bromophenoxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Ionization (EI). The presence of the bromine atom introduces a unique isotopic

signature that serves as a primary validation checkpoint.
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Property Value Relevance to MS

Monoisotopic Mass
243.97 (for

Br)

Base for Molecular Ion (

)

Boiling Point ~300 °C (Predicted)
Requires high-temp GC

column (e.g., 300°C limit)

LogP ~2.5
Suitable for non-polar columns

(DB-5, HP-5)

Isotopic Signature
Br :

Br ≈ 1:1

Critical ID Checkpoint

Mass Spectrometry Theory & Fragmentation
Mechanics
The Bromine Isotope Effect
The most distinct feature of this spectrum is the isotopic doublet. Unlike chlorinated compounds

(3:1 ratio), brominated compounds exhibit a near 1:1 intensity ratio between the

and

peaks due to the natural abundance of

Br (50.69%) and

Br (49.31%).

Diagnostic Rule: If the molecular ion cluster does not show two peaks of equal height

separated by 2 m/z units, the analyte is not monobrominated.

Fragmentation Pathway Analysis
Under 70 eV Electron Ionization, the molecule undergoes predictable cleavage. The stability of

the phenoxy cation drives the fragmentation.
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Molecular Ion (

): m/z 244 and 246.

-Cleavage (Loss of Methoxy): Cleavage of the ester bond releases

(31 Da), yielding the acylium ion

.

McLafferty-like Rearrangement / Ester Cleavage: Loss of the carbomethoxy group (

, 59 Da) is the dominant pathway, generating the stable 4-bromophenoxymethyl cation (m/z
185/187).

Ether Cleavage: Further fragmentation breaks the ether linkage, yielding the 4-bromophenol

radical cation (m/z 172/174) or the 4-bromophenyl cation (m/z 155/157).

Visualization: Fragmentation Logic
The following diagram details the mechanistic breakdown of the parent molecule.

Legend
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Figure 1: Predicted fragmentation pathway for Methyl 2-(4-bromophenoxy)acetate under 70

eV EI conditions.

Experimental Protocol (GC-MS)[3]
Objective: Achieve chromatographic resolution and unambiguous spectral identification.

A. Sample Preparation[4][5][6]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Concentration: 100 µg/mL (100 ppm).

Derivatization: None required (Methyl ester is already volatile).

B. Instrument Parameters (Agilent 5977 / Thermo ISQ or
equivalent)
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Parameter Setting Rationale

Inlet Temp 250 °C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Split (10:1)
Prevents column overload and

improves peak shape.

Column
DB-5MS or HP-5MS (30m x

0.25mm x 0.25µm)

Standard non-polar phase for

aromatics.

Carrier Gas Helium @ 1.0 mL/min
Constant flow for reproducible

retention times.

Oven Program
60°C (1 min) → 20°C/min →

300°C (3 min)

Rapid ramp elutes the ester

(~245 MW) efficiently.

Transfer Line 280 °C
Prevents condensation

between GC and MS.

Ion Source 230 °C (EI, 70 eV)
Standard ionization energy for

library matching.

Scan Range m/z 40 – 350

Covers fragments and

molecular ion; excludes

air/water.

C. Self-Validating Workflow Diagram
This workflow ensures data integrity by incorporating "Go/No-Go" decision gates.

Sample Injection Check TIC for Peak Peak Found?

Extract Mass SpectrumYes

REJECT: Check Synthesis/PurityNo

Verify Isotope Pattern
(m/z 244/246) Ratio ~1:1?

VALIDATED IDYes

No

Click to download full resolution via product page

Figure 2: Step-by-step validation logic for confirming analyte identity.
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Data Interpretation & Quality Control
Key Spectral Features
When analyzing the data, cross-reference your spectrum against these specific checkpoints:

Molecular Ion Cluster: Look for m/z 244 and 246. They must be of approximately equal

intensity.

Base Peak Region: Expect a dominant peak at m/z 185/187 (corresponding to the

fragment). This is the "fingerprint" of the phenoxyacetate backbone losing the ester tail.

Low Mass Fragments:

m/z 59:

(Confirming the methyl ester moiety).

m/z 77:

(Phenyl ring degradation, usually low abundance in brominated systems).

m/z 155/157:

(Bromophenyl cation).

Common Artifacts & Troubleshooting
Ghost Peak at m/z 149: Common phthalate contaminant from vial septa or solvents. Ignore if

present.

Tailing Peak Shape: Indicates active sites in the inlet liner. Solution: Replace liner with a

deactivated split liner containing glass wool.

Missing Molecular Ion: If m/z 244/246 is absent but fragments match, the source

temperature may be too high (thermal degradation). Lower source temp to 200°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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